molecular formula C19H28O3 B057143 16alpha-Hydroxydehydroepiandrosterone CAS No. 1232-73-1

16alpha-Hydroxydehydroepiandrosterone

Cat. No. B057143
CAS RN: 1232-73-1
M. Wt: 304.4 g/mol
InChI Key: QQIVKFZWLZJXJT-DNKQKWOHSA-N
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Description

16alpha-Hydroxydehydroepiandrosterone is a chemical compound . It is an endogenous metabolite of dehydroepiandrosterone (DHEA) . Both 16alpha-Hydroxydehydroepiandrosterone and its 3β-sulfate ester are intermediates in the biosynthesis of estriol from dehydroepiandrosterone (DHEA) .


Synthesis Analysis

16alpha-Hydroxydehydroepiandrosterone is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and fetal/neonatal form CYP3A7 . It is available for purchase online from Pharmaceutical toxicology .


Molecular Structure Analysis

The molecular formula of 16alpha-Hydroxydehydroepiandrosterone is C19H28O3 . It has a molar mass of 304.42 g/mol .


Chemical Reactions Analysis

16alpha-Hydroxydehydroepiandrosterone is a metabolite of the endogenous steroid hormone dehydroepiandrosterone (DHEA) . It is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and fetal/neonatal form CYP3A7 .


Physical And Chemical Properties Analysis

The molecular formula of 16alpha-Hydroxydehydroepiandrosterone is C19H28O3 . It has a molar mass of 304.42 g/mol . It is available for purchase online from Pharmaceutical toxicology .

Scientific Research Applications

  • Role in Pregnancy and Cancer Risks : 16alpha-Hydroxydehydroepiandrosterone is a precursor to fetal 16alpha-hydroxylated estrogens, crucial phenolic steroids during pregnancy. Traditionally, serum levels of these compounds have been used as biochemical markers for fetal well-being. However, in adults, increased levels of 16-hydroxylated estrogens have been associated with cancer risk and autoimmune diseases. This has led to interest in the immunomodulatory effects of DHEA and its metabolites, including 16alpha-Hydroxydehydroepiandrosterone, which might have roles in immunity and disease (Hampl & Stárka, 2000).

  • Presence in Human Seminal Plasma : It's been identified in human seminal plasma, with studies detailing its concentration and suggesting potential roles in male reproductive biology. This opens avenues for research into the specific functions of 16alpha-Hydroxydehydroepiandrosterone in human reproduction and potential implications for fertility (Heřt, Hill, & Hampl, 2004).

  • Improved Synthesis Methods : Advances in chemical synthesis methods for 16alpha-Hydroxydehydroepiandrosterone and related compounds have improved yields and efficiency. These developments are crucial for research and potential therapeutic applications, providing more accessible means to study and utilize these compounds (Numazawa & Osawa, 1978).

  • Development of Specific Assays : The creation of specific radioimmunoassays for 16alpha-Hydroxydehydroepiandrosterone has allowed for precise measurement and study of its physiological levels, providing a tool for further understanding its role in various health conditions and biological processes (Zamrazilová et al., 2007).

  • Parasiticidal Effects : In studies related to parasitic diseases like malaria and amoebiasis, analogs of 16alpha-Hydroxydehydroepiandrosterone have shown potential as parasiticidal agents. This suggests a promising area of research for new treatments against various parasitic infections (Carrero et al., 2010).

  • Metabolic Pathway Studies : Its role in human metabolism, including its formation and conversion, has been a subject of study. Understanding these pathways is essential for comprehending how 16alpha-Hydroxydehydroepiandrosterone influences and regulates various physiological processes (Iida, Matsuhashi, & Nakayama, 1975).

Future Directions

There is a need for future research to deepen the relationship between genotype and phenotype of adult ADHD and their relationship with treatment outcomes . The role of inflammation and of the gut microbiota in the development of those pathophysiological mechanisms underlying many psychiatric disorders is suggested as new therapeutic targets for future research .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIVKFZWLZJXJT-DNKQKWOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153892
Record name 16alpha-Hydroxy-DHEA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16a-Hydroxydehydroisoandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

16alpha-Hydroxydehydroepiandrosterone

CAS RN

1232-73-1
Record name 16α-Hydroxy-DHEA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Hydroxydehydroepiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Hydroxy-DHEA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16ALPHA-HYDROXYDEHYDROEPIANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU2DU6GA72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 16a-Hydroxydehydroisoandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
X Du, J Zhang, X Zhang, KW Schramm, B Nan… - Science of The Total …, 2021 - Elsevier
… Lactobacillus associated with the decreases of phosphatidylethanolamine(34:1), 16alpha-hydroxydehydroepiandrosterone 3-sulfate, seryltryptophan and alanyltyrosine in recovery …
Number of citations: 18 www.sciencedirect.com
J Brtko, A Hartl, R Weiss, S Scheiblhofer, S Mostboeck… - Endocr Regul, 2000 - sav.sk
… 16alpha-Hydroxydehydroepiandrosterone is the precursor of fetal 16alpha-hydroxylated … , what is the true role of 16alpha-hydroxydehydroepiandrosterone and other 16-hydroxysteroids …
Number of citations: 6 www.sav.sk
S Noguchi, T Nishimura, S Mukaida, LZ Benet… - Journal of …, 2017 - Elsevier
The pharmacokinetics of cetirizine, a nonsedating antihistamine, is profoundly affected by transporter-mediated membrane transport in the kidney. In this study, we aimed to investigate …
Number of citations: 15 www.sciencedirect.com
DB Villee - Placenta, 1979 - Elsevier
… activity and little or no sulphatase, the human placenta can rapidly cleave the sulphate group releasing free dehydroepiandrosterone or 16alpha-hydroxydehydroepiandrosterone for …
Number of citations: 10 www.sciencedirect.com
J Fujiki, N Maeda, M Sato, T Ieko, H Inoue, T Iwasaki… - Steroids, 2018 - Elsevier
Corticosterone (CORT), the major glucocorticoid in rodents, is secreted from the adrenal gland, affects various organs in the body and regulates energy metabolism as a stress response…
Number of citations: 8 www.sciencedirect.com
L Sosvorova, J Vitku, T Chlupacova, M Mohapl… - Steroids, 2015 - Elsevier
Dehydroepiandrosterone (DHEA) and its 7-oxo- and 7-hydroxy-metabolites occurring in the brain are considered neurosteroids. Metabolism of the latter is catalysed by 11β-…
Number of citations: 55 www.sciencedirect.com
M Inagaki, T Nishimura, S Akanuma, T Nakanishi… - Placenta, 2017 - Elsevier
The placenta is an organ that secretes prostaglandin (PG) E 2 into the fetal-placental circulation to regulate both vascular tone and remodeling of the fetal ductus arteriosus. Placental …
Number of citations: 4 www.sciencedirect.com
Y Yang, X Ding, FU Memon, G Zhang, M Jiang, DD Hu… - Poultry Science, 2022 - Elsevier
… hormone (Testosterone glucuronide; Estrone glucuronide; Adrenosterone; Cortisone; 3alpha, 20alpha, 21-Trihydroxy-5beta-pregnan-11-one; 16alpha-Hydroxydehydroepiandrosterone…
Number of citations: 7 www.sciencedirect.com
J Blakemore, F Naftolin - Physiology, 2016 - journals.physiology.org
… Dehydroepiandrosterone sulfate, 16alpha-hydroxydehydroepiandrosterone, and 16alpha-hydroxydehydroepiandrosterone sulfate in maternal and fetal blood of pregnancies with …
Number of citations: 174 journals.physiology.org
Q Zeng, M Bai, C Li, S Lu, Z Ma, Y Zhao… - Antimicrobial agents …, 2019 - Am Soc Microbiol
Emtricitabine (FTC) is a first-line antiviral drug recommended for the treatment of AIDS during pregnancy. We hypothesized that transporters located in the placenta contribute to FTC …
Number of citations: 20 journals.asm.org

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